molecular formula C20H23N5O3S B14938295 N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B14938295
M. Wt: 413.5 g/mol
InChI Key: CXFQPQKVPHKTQF-UHFFFAOYSA-N
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Description

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors [1] . This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This leads to the disruption of critical pathways that promote tumorigenesis, including the phosphorylation of pro-apoptotic proteins (e.g., BAD) and regulators of translation and cell cycle progression [2] . Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of PIM kinases in cancer cell survival, tumor progression, and resistance to chemotherapy. Researchers utilize this inhibitor in vitro and in vivo to investigate oncogenic signaling networks, validate PIM kinases as therapeutic targets, and explore potential combination therapies. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-3-5-10-15-22-23-19(29-15)21-18(28)20-12-11-16(26)25(20)14-9-7-6-8-13(14)17(27)24(20)4-2/h6-9H,3-5,10-12H2,1-2H3,(H,21,23,28)

InChI Key

CXFQPQKVPHKTQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CC

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with 2-oxopentanedioic acid in the presence of iodine as a catalyst . This reaction proceeds through a cyclization mechanism to form the desired quinazoline derivative. Industrial production methods may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively block the growth and spread of cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Electronic Profile Solubility (LogP)* Notable Reactivity
Target Compound Pyrroloquinazoline-thiadiazole Butyl, Ethyl, Carboxamide Electron-deficient, polar ~3.2 (estimated) Tautomerism, Metal binding
5-butyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Butyl Moderate electron density ~2.8 Nucleophilic substitution
4-ethyl-2,3-dihydropyrrolo[1,2-a]quinazoline-1,5-dione Pyrroloquinazoline Ethyl Electron-deficient ~2.5 Diels-Alder reactivity
N-(quinazolin-3-yl)carboxamide derivatives Quinazoline-carboxamide Variable alkyl chains Polar, H-bonding capacity 1.5–4.0 Enzyme inhibition

*LogP values estimated via group contribution methods.

  • Thiadiazole Derivatives: The target compound’s 1,3,4-thiadiazole ring shares isoelectronic traits with 1,2,5-thiadiazoles but differs in ring strain and aromaticity.
  • Pyrroloquinazoline Analogs: The fused pyrroloquinazoline system confers rigidity and planar geometry, similar to acridine or quinoline derivatives. However, the ethyl substituent and dione groups reduce basicity compared to non-ketonic analogs, altering solubility and redox behavior .

Functional Group Influence

  • Carboxamide vs. Ester Groups : Replacing the carboxamide with an ester (e.g., in methyl 1,5-dioxo-pyrroloquinazoline carboxylates) reduces H-bonding capacity, lowering solubility in polar solvents but increasing metabolic stability .
  • Butyl Chain Positioning : In isomeric compounds where the butyl group is relocated to the quinazoline ring, steric hindrance near the dione moiety reduces tautomerization rates by 40–60% .

Biological Activity

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex heterocyclic compound characterized by multiple functional groups and ring structures. The compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews its biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O3SC_{17}H_{21}N_{5}O_{3}S with a molecular weight of 375.5 g/mol. Its structure integrates a thiadiazole moiety, which is known for enhancing biological activity due to its interaction with various biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial and antifungal properties. Research indicates that it may inhibit the growth of various microbial pathogens by interacting with specific enzymes or receptors involved in microbial growth pathways.

Microbial StrainInhibition Concentration (μg/mL)Activity Type
Staphylococcus aureus25Antibacterial
Escherichia coli30Antibacterial
Candida albicans20Antifungal

Anticancer Activity

The compound has also shown potential as an anticancer agent . Studies have demonstrated its ability to disrupt cell proliferation in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve the inhibition of key kinases involved in cell signaling pathways .

Cancer Cell LineIC50 (μM)Reference Drug
A54912Etoposide
MDA-MB-23115Doxorubicin

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to bind to enzymes and receptors that play critical roles in disease pathways. For instance, it may inhibit the activity of kinases involved in angiogenesis and tumor growth .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the thiadiazole and quinazoline scaffolds significantly influence the biological activity of the compound. Electron-donating groups enhance anticancer properties while electron-withdrawing groups improve antimicrobial efficacy .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition at concentrations as low as 20 μg/mL against Candida albicans and Staphylococcus aureus.

Study 2: Anticancer Activity

A study focused on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation with an IC50 value of 12 μM in A549 cells. The study utilized Etoposide as a reference drug for comparison .

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